(2R)-2-anilinopropanoic acid
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Overview
Description
(2R)-2-anilinopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aniline group attached to the alpha carbon of propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-anilinopropanoic acid typically involves the reaction of aniline with a suitable alpha-halo acid or its derivative. One common method is the reaction of aniline with alpha-bromo propanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline nitrogen attacks the electrophilic carbon of the alpha-halo acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar reaction conditions as described above. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-anilinopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
(2R)-2-anilinopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (2R)-2-anilinopropanoic acid involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-anilinopropanoic acid: The enantiomer of (2R)-2-anilinopropanoic acid, differing only in the configuration at the alpha carbon.
2-phenylpropanoic acid: Similar structure but lacks the aniline group.
2-anilinobutanoic acid: Similar structure but with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an aniline group and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
828-02-4 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2R)-2-anilinopropanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
XWKAVQKJQBISOL-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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